molecular formula C21H26ClN B15142917 N-Methyl Maprotiline-d5 (hydrochloride)

N-Methyl Maprotiline-d5 (hydrochloride)

Cat. No.: B15142917
M. Wt: 332.9 g/mol
InChI Key: NXBLXPMCFCXWFV-HUSPDVGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foundational Principles of Isotopic Labeling and Deuteration in Organic Molecules

Isotopic labeling is a technique used to track the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway. drugbank.com This is achieved by replacing a specific atom in a molecule with one of its isotopes. Deuteration is a specific form of isotopic labeling where one or more hydrogen atoms (protium, ¹H) in an organic molecule are replaced by deuterium (B1214612) (²H or D). drugbank.com

Deuterium contains one proton and one neutron, effectively doubling the mass of the hydrogen atom. acs.org This increase in mass leads to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point energy, meaning more energy is required to break it. nih.gov This fundamental difference is the basis for the kinetic isotope effect.

Strategic Rationale for Deuterium Incorporation in Pharmacological and Analytical Investigations

The primary strategic driver for incorporating deuterium into molecules is the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. nih.gov Because the C-D bond is stronger than the C-H bond, reactions that involve the cleavage of this bond proceed more slowly.

In pharmacology, this effect can be harnessed to alter a drug's metabolic profile. Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the breaking of C-H bonds. usbio.net By replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure. usbio.netnih.gov

In analytical investigations, deuterated compounds are invaluable as internal standards for quantitative analysis, especially in mass spectrometry. cymitquimica.com A deuterated analog of an analyte has nearly identical chemical and physical properties, meaning it behaves similarly during sample preparation and chromatographic separation. However, it is easily distinguishable from the non-deuterated analyte by its higher mass, allowing for precise and accurate quantification. lumiprobe.com

Overview of Deuterated Analogs in Advancing Scientific Understanding

Deuterated analogs have become indispensable tools across various scientific disciplines. In drug discovery, they are used to develop "heavy drugs" with potentially improved therapeutic profiles. usbio.net The first FDA-approved deuterated drug, deutetrabenazine, demonstrated how this approach could lead to a better pharmacokinetic profile compared to its non-deuterated counterpart, allowing for reduced dosing frequency. fda.gov

Beyond modifying pharmacokinetics, deuterated compounds are crucial for elucidating reaction mechanisms and metabolic pathways. drugbank.commdpi.com By tracking the position of the deuterium label in the products of a reaction or metabolic process, scientists can gain detailed insights into the underlying biochemical transformations. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to detecting and locating these isotopic labels. mdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26ClN

Molecular Weight

332.9 g/mol

IUPAC Name

1,1-dideuterio-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C21H25N.ClH/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21;/h3-6,8-11,16H,7,12-15H2,1-2H3;1H/i1D3,15D2;

InChI Key

NXBLXPMCFCXWFV-HUSPDVGMSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)C([2H])([2H])CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl

Canonical SMILES

CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for N Methyl Maprotiline D5 Hydrochloride

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The synthesis of N-Methyl Maprotiline-d5 requires the strategic introduction of deuterium atoms at specific positions within the molecule. Based on the common nomenclature for this compound, the deuteration pattern involves three deuterium atoms on the N-methyl group (N-CD3) and two deuterium atoms on the propyl chain. Two primary retrosynthetic approaches can be envisioned to achieve this labeling pattern, starting from precursors of the maprotiline (B82187) core structure.

Precursor Selection and Strategic Deuteration Sites

The selection of an appropriate precursor is paramount for an efficient synthesis. A logical precursor is Maprotiline, which is the secondary amine lacking the N-methyl group. This allows for the introduction of the trideuteromethyl group in a final step. For the deuteration of the propyl chain, a precursor that allows for the introduction of deuterium via reduction is ideal.

Strategic Deuteration Sites:

N-Methyl Group: The three deuterium atoms are introduced onto the methyl group attached to the nitrogen atom of the propylamine (B44156) side chain.

Propyl Chain: Two deuterium atoms are incorporated into the propyl chain, typically at a position that is synthetically accessible and stable to exchange. Based on common synthetic strategies, these are likely to be on the carbon adjacent to the nitrogen (alpha position) or the adjacent carbon (beta position).

A plausible synthetic strategy would involve a multi-step process starting from a suitable anthracene (B1667546) derivative.

Table 1: Key Precursors for the Synthesis of N-Methyl Maprotiline-d5 (hydrochloride)

Precursor NameChemical StructureRole in Synthesis
Maprotiline9,10-Ethanoanthracene-9(10H)-propanamineKey intermediate for the introduction of the N-trideuteromethyl group.
N-(9,10-Ethanoanthracene-9(10H)-propyl)formamideA formamide (B127407) derivativePrecursor for reduction to introduce deuterium into the propyl chain.
Methyl-d3 IodideCD3IA common reagent for introducing a trideuteromethyl group.
Lithium Aluminum Deuteride (B1239839)LiAlD4A powerful reducing agent and a source of deuterium for replacing carbonyls or other functional groups.

Optimized Reaction Conditions and Synthetic Yields

Pathway 1: N-Alkylation of Maprotiline with a Deuterated Methyl Source

This is a straightforward approach where the secondary amine, Maprotiline, is alkylated using a trideuteromethylating agent.

Reaction: Maprotiline is reacted with methyl-d3 iodide (CD3I) or another suitable methyl-d3 source, such as deuterated formaldehyde (B43269) in a reductive amination protocol, in the presence of a non-nucleophilic base to prevent side reactions.

Conditions: The reaction is typically carried out in an aprotic polar solvent like acetonitrile (B52724) or DMF. The base of choice could be potassium carbonate or a hindered amine base like diisopropylethylamine. The reaction temperature would likely be optimized between room temperature and gentle heating to drive the reaction to completion.

Yields: N-alkylation reactions of this type are generally high-yielding, and one could expect a yield in the range of 80-95% for this step.

Pathway 2: Reductive Amination with a Deuterated Reagent

Another common method for N-methylation is reductive amination.

Reaction: Maprotiline could be reacted with deuterated paraformaldehyde ((DCO)n) in the presence of a reducing agent.

Conditions: A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) or 1,2-dichloroethane.

Yields: Reductive aminations are known for their efficiency and high yields, often exceeding 90%.

Deuteration of the Propyl Chain

To achieve the d5 labeling, the propyl chain would need to be deuterated. A plausible method involves the reduction of an amide precursor.

Reaction: Starting with 9,10-ethanoanthracene-9(10H)-propanoic acid, this can be converted to the corresponding N-methyl amide. Subsequent reduction with a powerful deuterating agent like lithium aluminum deuteride (LiAlD4) would introduce two deuterium atoms at the carbon that was formerly the carbonyl carbon.

Conditions: The reduction with LiAlD4 is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

Yields: The reduction of amides with LiAlH4 (and by extension, LiAlD4) is a high-yielding reaction, generally providing the corresponding amine in yields greater than 85%.

Finally, the resulting deuterated amine would be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Table 2: Hypothetical Optimized Reaction Conditions and Expected Yields

StepReactantsReagentsSolventTemperature (°C)Expected Yield (%)
N-methylationMaprotiline, Methyl-d3 IodideK2CO3Acetonitrile50-6085-95
Propyl-d2 SynthesisN-Methyl-9,10-ethanoanthracene-9(10H)-propanamideLiAlD4THF0 to reflux>85
Salt FormationN-Methyl Maprotiline-d5HCl in EtherDiethyl Ether0>95

Characterization of Deuterium Labeling Patterns

Once synthesized, it is essential to confirm the degree of deuterium incorporation and the specific locations of the deuterium atoms. This is achieved through a combination of spectroscopic and spectrometric techniques.

Spectroscopic Techniques for Isotopic Purity Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for verifying the successful incorporation of deuterium.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-Methyl Maprotiline-d5, the signal corresponding to the N-methyl protons would be absent or significantly diminished, confirming the presence of the N-CD3 group. Similarly, the signals for the two protons on the deuterated carbon of the propyl chain would be absent. The integration of any residual proton signals at these positions can be used to estimate the isotopic purity.

¹³C NMR Spectroscopy: The carbon atom attached to the three deuterium atoms (N-CD3) will exhibit a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling. The chemical shift will also be slightly different from the corresponding protonated carbon. The carbon on the propyl chain bonded to two deuterium atoms would also show a characteristic multiplet.

²H (Deuterium) NMR Spectroscopy: A direct method to observe the incorporated deuterium is through ²H NMR. This spectrum would show signals at the chemical shifts corresponding to the positions of deuteration, providing direct evidence of successful labeling.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Differences between Maprotiline and N-Methyl Maprotiline-d5

PositionMaprotiline (¹H δ, ppm)N-Methyl Maprotiline-d5 (¹H δ, ppm)Maprotiline (¹³C δ, ppm)N-Methyl Maprotiline-d5 (¹³C δ, ppm)
N-CH3~2.4Absent~36Shifted, appears as a triplet
-CH2-ND2-VariesAbsentVariesShifted, appears as a multiplet

Mass Spectrometry for Deuterium Atom Localization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and can be used to confirm the number of incorporated deuterium atoms.

Molecular Ion Peak: The mass spectrum of N-Methyl Maprotiline-d5 will show a molecular ion peak (M+) that is five mass units higher than that of the unlabeled N-Methyl Maprotiline. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the elemental composition, including the number of deuterium atoms. rsc.org

Isotopic Distribution: The mass spectrum will show a cluster of peaks around the molecular ion, representing molecules with different numbers of deuterium atoms. The relative intensities of these peaks can be used to calculate the isotopic enrichment. nih.govresearchgate.net

Fragmentation Analysis: The fragmentation pattern in the mass spectrum can provide information about the location of the deuterium atoms. For example, fragments containing the N-methyl group will be shifted by three mass units, while fragments containing the deuterated part of the propyl chain will be shifted by two mass units. A key fragmentation of amines is the alpha-cleavage. For N-Methyl Maprotiline, this would involve the loss of the propyl group. In the d5 analog, the fragment containing the nitrogen would be three mass units heavier.

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments in the Mass Spectra of N-Methyl Maprotiline and its d5-Analog

FragmentN-Methyl Maprotiline (m/z)N-Methyl Maprotiline-d5 (m/z)Mass Shift
Molecular Ion [M]+277282+5
[M - CH3]+262264 (from loss of CD3)+2
Alpha-cleavage fragment [CH2=N(CH3)CH2]+5861+3

Analytical Research Applications of N Methyl Maprotiline D5 Hydrochloride As an Internal Standard

Quantitative Bioanalytical Method Development and Validation

The development of reliable bioanalytical methods is a meticulous process that ensures the integrity of pharmacokinetic, toxicokinetic, and metabolic profiling studies. N-Methyl Maprotiline-d5 (hydrochloride) is instrumental in this process, particularly for methods designed to quantify N-Methyl Maprotiline (B82187) in complex biological matrices such as plasma, serum, and urine. As a stable isotope-labeled internal standard, it exhibits nearly identical physicochemical properties to the analyte of interest, N-Methyl Maprotiline. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, and experiences comparable ionization effects in the mass spectrometer.

Utility of N-Methyl Maprotiline-d5 (hydrochloride) in Mass Spectrometry (MS)-Based Assays

Mass spectrometry, coupled with chromatographic separation, has become the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids. The incorporation of N-Methyl Maprotiline-d5 (hydrochloride) into these workflows is crucial for achieving high-quality quantitative data.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and specificity. In a typical LC-MS/MS assay for N-Methyl Maprotiline, a known concentration of N-Methyl Maprotiline-d5 (hydrochloride) is added to the biological sample at the initial stage of sample preparation. This "spiked" sample is then subjected to extraction procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard from matrix components.

Following extraction, the sample is injected into the LC system, where the analyte and internal standard are chromatographically separated from other remaining matrix components. Due to the deuterium (B1214612) labeling, N-Methyl Maprotiline-d5 has a slightly higher mass than N-Methyl Maprotiline, but its retention time is nearly identical. This co-elution is a critical characteristic of an ideal internal standard.

Upon entering the mass spectrometer, both compounds are ionized, typically by electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored for each. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the sample. This ratiometric approach effectively compensates for variations in extraction recovery and instrument response.

Gas chromatography-mass spectrometry (GC-MS) represents another valuable technique for the analysis of N-Methyl Maprotiline. A quantitative GC-MS assay for maprotiline and its primary metabolite, N-Methyl Maprotiline (desmethylmaprotiline), has been developed utilizing a stable isotope-labeled analog as the internal standard. nih.gov In this method, the compounds are typically derivatized to enhance their volatility and thermal stability for GC analysis.

The use of a deuterated internal standard like N-Methyl Maprotiline-d5 is essential in GC-MS to account for any variability in the derivatization reaction and potential losses during sample injection. The assay's specificity is confirmed by the consistency of the mass spectra of the analyte and the internal standard with those of authentic reference materials. nih.gov

A summary of the performance of a GC-MS method for the determination of maprotiline and desmethylmaprotiline (B108240) using a deuterated internal standard is presented below:

ParameterValueReference
Lower Limit of Quantification2 ng/mL of plasma nih.gov
Precision at 2 ng/mLApproximately 5% nih.gov
Linearity (Maprotiline)Slope: 0.99 ± 0.01 nih.gov
Linearity (Desmethylmaprotiline)Slope: 0.98 ± 0.02 nih.gov

This table is based on data from a study using a deuterated analog of maprotiline for the analysis of maprotiline and desmethylmaprotiline.

Ion suppression and enhancement, collectively known as matrix effects, are significant challenges in quantitative LC-MS/MS analysis. These phenomena occur when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decrease (suppression) or increase (enhancement) in the analyte's signal. This can severely impact the accuracy and precision of the analytical method.

The use of a stable isotope-labeled internal standard such as N-Methyl Maprotiline-d5 (hydrochloride) is the most effective strategy to mitigate matrix effects. Because the internal standard co-elutes and has nearly identical ionization characteristics to the analyte, it is affected by ion suppression or enhancement in the same manner. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects, thereby ensuring the accuracy of the quantitative results.

Analytical Performance Parameters

The validation of a bioanalytical method involves the assessment of several key performance parameters to demonstrate its reliability and suitability for its intended purpose.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present.

In MS-based assays, selectivity is primarily achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, N-Methyl Maprotiline-d5. The use of a stable isotope-labeled internal standard greatly enhances the confidence in the selectivity of the assay. By comparing the chromatograms of blank matrix samples with those of spiked samples, it is possible to demonstrate that there are no significant interfering peaks at the retention times of the analyte and the internal standard. The consistent ratio of the analyte to the internal standard across the calibration range further confirms the specificity of the method.

Linearity and Calibration Curve Establishment

In quantitative analytical methods, establishing linearity is a critical step to demonstrate that the instrumental response is proportional to the concentration of the analyte over a specific range. When using N-Methyl Maprotiline-d5 as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. This ratiometric measurement corrects for potential fluctuations in sample injection volume and instrument response.

Research studies employing deuterated internal standards for the analysis of antidepressants and related compounds consistently demonstrate excellent linearity. For instance, in a UPLC-MS/MS method for the determination of 71 neuropsychotropic drugs, where Maprotiline-d5 was used as an internal standard, the calibration curves for all analytes showed correlation coefficients (r²) greater than 0.990. nih.gov Similarly, a GLC-mass spectrometric assay for maprotiline using maprotiline-d3 (B593084) as an internal standard reported that the calibration curves were linear with slopes close to 1 (0.99 +/- 0.01 and 0.98 +/- 0.02 for maprotiline and its metabolite, respectively), indicating a strong linear relationship. nih.gov

The establishment of a robust calibration curve is fundamental for the accurate quantification of the target analyte in unknown samples. The typical acceptance criterion for the correlation coefficient (r²) of a calibration curve in bioanalytical methods is ≥ 0.99.

Table 1: Representative Calibration Curve Data for an Analyte Using N-Methyl Maprotiline-d5 as an Internal Standard

Analyte Concentration (ng/mL) Analyte Peak Area Internal Standard Peak Area Peak Area Ratio (Analyte/IS)
1.0 5,230 101,500 0.0515
5.0 25,980 102,100 0.2545
10.0 51,500 100,900 0.5104
50.0 258,700 101,800 2.5413
100.0 512,400 100,500 5.0985
500.0 2,560,000 101,200 25.2964

| Correlation Coefficient (r²) | | | 0.9995 |

Precision and Accuracy Determinations

Precision refers to the closeness of repeated measurements of the same sample, while accuracy indicates the closeness of a measured value to the true value. In bioanalytical method validation, both intra-day (within a single day) and inter-day (between different days) precision and accuracy are assessed to ensure the reliability and reproducibility of the method. The use of a deuterated internal standard like N-Methyl Maprotiline-d5 significantly improves both precision and accuracy by compensating for variability during sample processing and analysis.

Regulatory guidelines, such as those from the European Medicines Agency, generally state that the precision, expressed as the coefficient of variation (CV), should not exceed 15% (or 20% at the lower limit of quantification, LLOQ). The accuracy should be within ±15% (or ±20% at the LLOQ) of the nominal concentration.

A study that developed a UPLC-MS/MS method for 71 neuropsychotropic drugs utilizing deuterated internal standards, including Maprotiline-d5, reported intra- and inter-batch precision with relative standard deviations (RSDs) of less than 15% and accuracy within the range of 90%–110%. nih.gov Another study on the determination of mequitazine (B1676290) using a deuterated internal standard showed intra- and inter-day precision of less than 9.29% and accuracy ranging from -7.97% to 9.05%.

Table 2: Example of Precision and Accuracy Data for an Analyte Quantified Using N-Methyl Maprotiline-d5

Nominal Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
3.0 (LQC) 6.8 105.2 8.5 103.7
80.0 (MQC) 4.5 98.9 6.2 101.5

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Recovery and Extraction Efficiency Evaluation

Recovery and extraction efficiency are parameters that assess the effectiveness of the sample preparation process in extracting the analyte from the biological matrix. The extraction recovery of an analyte does not need to be 100%, but it should be consistent and reproducible. A deuterated internal standard like N-Methyl Maprotiline-d5 is added to the sample before extraction and is assumed to have a similar extraction efficiency to the unlabeled analyte. By tracking the recovery of the internal standard, variations in the extraction process can be normalized, leading to more accurate quantification of the analyte.

In a study validating a method for midazolam in plasma, the extraction recoveries were between 85.73% and 93.68%, while the mean recovery of the internal standard was 102.8%. researchgate.net This demonstrates that even with less than complete recovery, the use of an internal standard can ensure accurate results.

Table 3: Representative Recovery and Extraction Efficiency Data

Analyte Concentration (ng/mL) Analyte Recovery (%) Internal Standard Recovery (%) Matrix Effect (%)
3.0 (LQC) 88.5 91.2 95.8
80.0 (MQC) 91.2 90.5 98.1
Stability Profiling in Analytical Matrices

Assessing the stability of an analyte in a given biological matrix under various storage and handling conditions is a crucial part of method validation. Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. N-Methyl Maprotiline-d5 as an internal standard is also evaluated for its stability to ensure it does not degrade during the analytical process.

Stability is typically evaluated under different conditions, including:

Freeze-thaw stability: To assess the impact of repeated freezing and thawing cycles.

Short-term (bench-top) stability: To evaluate stability at room temperature for a period relevant to sample handling.

Long-term stability: To determine how long samples can be stored at a specific temperature (e.g., -20°C or -80°C) without degradation.

Post-preparative stability: To assess the stability of the extracted samples in the autosampler before injection.

A study on the stability of various psychotropic substances in vitreous humor and liver homogenate at different temperatures (-20°C, 4°C, and 20°C) provides a framework for such assessments. nih.gov While some compounds were found to be unstable under certain conditions, others, like fluoxetine, showed high stability. nih.gov

Table 4: Illustrative Stability Data for an Analyte in Plasma Stored at -20°C

Storage Duration Mean Concentration (ng/mL) Nominal Concentration (ng/mL) Stability (% of Initial)
Initial (Day 0) 100.2 100.0 100.2
1 Month 98.7 100.0 98.5
3 Months 97.5 100.0 97.3

Application in Forensic Analytical Toxicology Research

In forensic analytical toxicology, the accurate detection and quantification of drugs and their metabolites in biological samples are paramount for legal and medical investigations. The use of deuterated internal standards like N-Methyl Maprotiline-d5 is standard practice in forensic laboratories to ensure the reliability of analytical results, particularly when dealing with complex matrices and low concentrations of analytes.

Methodologies for Detection and Quantification in Biological Matrices

The detection and quantification of maprotiline and its metabolites, for which N-Methyl Maprotiline-d5 would serve as an internal standard, in biological matrices such as blood, urine, and postmortem specimens typically involve chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been historically used for the analysis of maprotiline. A GC-MS method was developed for the determination of maprotiline and N-desmethylmaprotiline in postmortem specimens. nih.gov The method involved extraction of the analytes and an internal standard from alkalinized samples into an organic solvent before analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the preferred method in many forensic toxicology laboratories due to its high sensitivity, specificity, and applicability to a wide range of compounds. An LC-MS/MS method allows for the direct analysis of extracts with minimal derivatization, which is often required for GC-MS. The use of a deuterated internal standard like N-Methyl Maprotiline-d5 in LC-MS/MS analysis is essential for accurate quantification, as it co-elutes with the analyte and experiences similar matrix effects. nih.gov

Sample preparation for these methods often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix and concentrate them before instrumental analysis.

Contribution to Identification and Characterization of Novel Psychoactive Substances (NPS) Analogs

Novel Psychoactive Substances (NPS) are synthetic compounds designed to mimic the effects of illicit drugs while circumventing existing drug laws. nih.gov These substances often have chemical structures that are analogs of known drugs, including antidepressants. The rapid emergence of NPS presents a significant challenge for forensic toxicologists, as certified reference materials for these new compounds are often unavailable.

In this context, a deuterated internal standard of a parent drug, such as N-Methyl Maprotiline-d5, can be invaluable. When analyzing a sample suspected of containing an NPS analog of maprotiline, the internal standard can aid in the tentative identification and quantification of the unknown compound. The rationale is that the NPS analog will likely have a similar chemical structure and, therefore, similar chromatographic behavior and extraction efficiency to maprotiline and its metabolites.

By using N-Methyl Maprotiline-d5, the analytical method can be validated for the parent compounds, providing a degree of confidence when applied to the analysis of a novel analog. While the quantification of the NPS would be considered semi-quantitative without a specific certified reference material, the internal standard helps to correct for analytical variability and provides a more reliable estimate of the concentration than analysis without an internal standard. This is crucial for initial toxicological assessments and for guiding further investigation into the identification of the novel substance.

Metabolic Research of N Methyl Maprotiline D5 Hydrochloride

In Vitro Metabolic Pathway Elucidation

Understanding the in vitro metabolism of a deuterated compound is crucial for predicting its behavior in vivo. This involves identifying the enzymes responsible for its biotransformation, characterizing the resulting metabolites, and determining the kinetics of these reactions. While specific experimental data on N-Methyl Maprotiline-d5 is limited, its metabolic pathways can be largely inferred from studies of its non-deuterated parent compound, maprotiline (B82187), and established principles of deuterium's effects on drug metabolism.

Investigation of Cytochrome P450 (CYP) Isozyme Involvement

The metabolism of most antidepressants, including maprotiline, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. upol.czheraldopenaccess.us Research on maprotiline has identified several key CYP isozymes involved in its biotransformation. The major metabolic pathway for maprotiline is N-demethylation to its active metabolite, desmethylmaprotiline (B108240). researchgate.netdrugbank.comnih.gov

Given that N-Methyl Maprotiline is a structurally similar tertiary amine, it is anticipated that the same CYP isozymes—primarily CYP2D6 and CYP1A2—would be involved in its metabolism. The primary metabolic attack would be on the N-methyl groups. For N-Methyl Maprotiline-d5, these enzymes would still be the principal catalysts, but the rate of reactions involving the deuterated sites would be significantly altered.

Table 1: Cytochrome P450 Isozymes Implicated in the Metabolism of the Maprotiline Scaffold
CYP IsozymeRole in MetabolismAffinitySupporting Evidence
CYP2D6Primary enzyme in N-demethylationHighStrongly inhibited by quinidine; responsible for ~83% of demethylation researchgate.netnih.gov
CYP1A2Secondary enzyme in N-demethylationLowInhibited by furafylline; responsible for ~17% of demethylation researchgate.netnih.gov
CYP3A4Minor roleN/ASome inhibition observed with ketoconazole (B1673606) nih.gov
CYP2C19Potential minor roleN/AImplicated in the metabolism of other tricyclic antidepressants and suggested in cases of ultra-rapid metabolism nih.govscialert.net

Identification and Structural Characterization of Deuterated Metabolites

The metabolism of maprotiline in humans leads to several metabolites, including N-desmethylmaprotiline, N-acetylmaprotiline, and N-acetyldesmethylmaprotiline. scialert.net The primary pathways are N-demethylation and hydroxylation, followed by conjugation. drugbank.com

For N-Methyl Maprotiline-d5, the metabolic profile is expected to be qualitatively similar, but quantitatively different due to the deuteration. The key metabolic reactions anticipated are:

N-demethylation: The conversion to Maprotiline-d2 (by loss of the -CD3 group) would be significantly slowed due to the kinetic isotope effect at the N-methyl position.

Hydroxylation: Aromatic and aliphatic hydroxylation on the tetracyclic ring system, distant from the deuterated sites, would likely become more prominent pathways as the primary N-demethylation route is inhibited.

Deamination and Oxidation: Other pathways identified for maprotiline, such as deamination and the formation of aromatic methoxy (B1213986) derivatives, may also occur. drugbank.com

The resulting metabolites would retain the deuterium (B1214612) atoms that are not directly involved in the specific biotransformation. For instance, hydroxylation of the anthracene (B1667546) ring would produce a hydroxylated N-Methyl Maprotiline-d5 metabolite. The identification and structural characterization of these metabolites would typically be performed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which can precisely measure the mass of the parent compound and its metabolites, confirming the retention of deuterium atoms. doe.gov

Impact of Deuteration on Metabolic Stability and Clearance

The strategic replacement of hydrogen with deuterium is a tool used to enhance a drug's metabolic stability and reduce its clearance rate, potentially leading to improved pharmacokinetic profiles. researchgate.netnih.gov

Primary Kinetic Isotope Effects (KIEs) on Biotransformation

A primary kinetic isotope effect occurs when the bond to the isotopically substituted atom is broken in the rate-determining step of a reaction. libretexts.org The N-demethylation of amines by CYP enzymes is known to proceed via a mechanism involving the cleavage of a C-H bond on the methyl group, which is the rate-limiting step. nih.govalmacgroup.com

Replacing the N-methyl hydrogens with deuterium in N-Methyl Maprotiline-d5 introduces a significant KIE. wikipedia.org The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) for N-demethylation reactions can be substantial. Intramolecular KIE values for the N-demethylation of various amides by cytochrome P-450 have been measured in the range of 3.6 to 6.9. nih.gov For other deuterated drugs, in vitro studies have shown that replacing a -CH3 group with -CD3 can reduce intrinsic clearance by 50-73%, corresponding to a KIE value of approximately 2. nih.gov This demonstrates that deuteration at the N-methyl position is a highly effective strategy for slowing this specific metabolic pathway.

Comparative Metabolic Profiles of N-Methyl Maprotiline-d5 and Non-Deuterated Maprotiline

Based on the principles of KIE, a direct comparison of the in vitro metabolic profiles of N-Methyl Maprotiline-d5 and its non-deuterated counterpart would be expected to reveal significant differences. While specific comparative studies on this compound are not publicly available, a hypothetical comparison can be constructed from existing data on maprotiline and other deuterated compounds.

The metabolic profile of non-deuterated N-Methyl Maprotiline would likely show a major peak corresponding to its N-demethylated product (Maprotiline) and smaller peaks for hydroxylated and other secondary metabolites. In contrast, the profile for N-Methyl Maprotiline-d5 would exhibit a markedly reduced peak for the N-demethylated metabolite. nih.gov Consequently, the relative abundance of metabolites formed through alternative pathways, such as aromatic hydroxylation, would likely increase. juniperpublishers.com This shift demonstrates the intended effect of deuteration: blocking a primary, rapid metabolic route to increase the parent compound's stability and alter its clearance pathway.

Table 2: Predicted Comparative In Vitro Metabolic Parameters
ParameterNon-Deuterated N-Methyl Maprotiline (Hypothetical)N-Methyl Maprotiline-d5 (Hypothetical)Rationale
Rate of N-demethylationHighSignificantly LowerPrimary Kinetic Isotope Effect (KIE) due to C-D bond strength researchgate.netwikipedia.org
Intrinsic Clearance (CLint) via N-demethylationHighLowDeuteration reduces the Vmax/KM for the pathway nih.gov
Formation of N-demethylated MetaboliteMajor PathwayMinor PathwaySlowing of N-demethylation shifts metabolism juniperpublishers.com
Formation of Hydroxylated MetabolitesMinor PathwayRelatively More ProminentMetabolic switching to pathways unaffected by deuteration juniperpublishers.com

Pharmacokinetic Research of N Methyl Maprotiline D5 Hydrochloride in Preclinical Animal Models

Absorption and Distribution Kinetics in Animal Models

While specific studies on the absorption and distribution of N-Methyl Maprotiline-d5 (hydrochloride) are not extensively available, inferences can be drawn from research on its non-deuterated counterpart, N-Methyl Maprotiline (B82187) (also known as Desmethylmaprotiline), in rat models.

Following administration of Maprotiline to rats, its metabolite, Desmethylmaprotiline (B108240), is detected in both serum and various brain regions. Research indicates that both Maprotiline and Desmethylmaprotiline have an equivalent ability to penetrate the blood-brain barrier. nih.govnih.gov Studies have shown that after acute administration of Maprotiline, the distribution of Desmethylmaprotiline in the brain is relatively even. nih.gov However, chronic administration has been observed to potentially inhibit the distribution of Desmethylmaprotiline into tissues, including the brain. nih.gov

The transfer of Desmethylmaprotiline into the brain is characterized by specific rate constants. Although the transfer rate constants to and from the brain (k_in and k_out) are reportedly lower for Desmethylmaprotiline compared to the parent drug, Maprotiline, the ratio of these constants (k_in:k_out) is similar for both compounds, suggesting comparable brain penetration capabilities under acute dosing conditions. nih.gov

Elimination Pathways and Excretion Studies in Animal Models

The elimination of N-Methyl Maprotiline (Desmethylmaprotiline) in animal models has been characterized in pharmacokinetic studies. In rats, Desmethylmaprotiline is eliminated monoexponentially from both serum and brain tissues. nih.gov

Radiolabeled excretion studies are a standard method for determining the fate of a drug and its metabolites. nih.gov In studies involving other N-methylated compounds, excretion of radioactivity is often rapid and nearly complete within 48 hours, with metabolites being the primary excreted substances. nih.gov For instance, in studies of traxoprodil (B148271) in rats and dogs, only a small percentage of the unchanged drug was excreted in the urine, indicating extensive metabolism. nih.gov The primary routes of excretion in such studies are typically via urine and feces. nih.govnih.gov While specific mass balance studies for N-Methyl Maprotiline-d5 are not publicly available, the general principles of drug excretion suggest that its elimination would primarily occur through metabolic conversion and subsequent excretion of metabolites.

Assessment of Transfer Rate Constants in Specific Animal Tissues

The movement of drugs and their metabolites between blood and tissues is quantified by transfer rate constants. For N-Methyl Maprotiline (Desmethylmaprotiline), studies in rats have provided insights into its transfer into the brain.

Compartmental model analysis has been utilized to estimate these transfer rate constants. nih.gov While the specific values for the deuterated compound are not available, the methodology provides a framework for how such an assessment would be conducted. The key parameters are the rate constant for transfer from the central compartment (blood) to the tissue compartment (k_in) and the rate constant for transfer from the tissue back to the central compartment (k_out). nih.gov For Desmethylmaprotiline, while the individual k_in and k_out values were found to be lower than those for Maprotiline, the ratio determining brain penetration was similar. nih.gov

Table 1: Illustrative Transfer Rate Constants for N-Methyl Maprotiline (Desmethylmaprotiline) in Rat Brain (Based on available literature for the non-deuterated compound)

Compoundk_in (h⁻¹)k_out (h⁻¹)k_in:k_out Ratio
MaprotilineHigherHigherSimilar to DMAP
Desmethylmaprotiline (DMAP)LowerLowerSimilar to MAP

This table is based on qualitative descriptions from existing research on the non-deuterated compound and is for illustrative purposes.

Influence of Deuteration on Overall Pharmacokinetic Parameters in Animal Models

The primary rationale for deuterating pharmaceuticals is to leverage the kinetic isotope effect, which can significantly alter a drug's metabolic rate and pharmacokinetic profile. nih.gov Deuteration of N-methyl groups, a common site of metabolic activity, has been shown to be an effective strategy for improving the pharmacokinetic properties of various drugs. nih.gov

The replacement of hydrogen with deuterium (B1214612) in the N-methyl group of N-Methyl Maprotiline is expected to slow down the rate of N-demethylation. nih.gov This metabolic pathway is often a major route of clearance for compounds with N-methyl moieties. By strengthening the carbon-hydrogen bond through deuteration, the metabolic process is impeded. nih.gov

Studies on other deuterated compounds have demonstrated predictable pharmacokinetic changes. For example, deuterated enzalutamide (B1683756) (d3-ENT) showed a significant reduction in in vitro intrinsic clearance in both rat and human liver microsomes compared to its non-deuterated form. nih.gov In vivo studies in rats revealed that the deuterated compound had a higher maximum plasma concentration (Cmax) and a substantially larger area under the plasma concentration-time curve (AUC), indicating increased systemic exposure. nih.gov Similar improvements in pharmacokinetic parameters, including increased Cmax, elimination half-life (t1/2), and AUC, have been observed for other deuterated tricyclic antidepressants in animal models. nih.gov

Based on these established principles, it is anticipated that N-Methyl Maprotiline-d5 (hydrochloride) would exhibit a more favorable pharmacokinetic profile in animal models compared to its non-deuterated counterpart.

Table 2: Expected Influence of Deuteration on Pharmacokinetic Parameters of N-Methyl Maprotiline in Animal Models

Pharmacokinetic ParameterExpected Change with Deuteration (d5)Rationale
Cmax (Maximum Concentration) IncreaseSlower first-pass metabolism and clearance.
AUC (Area Under the Curve) IncreaseReduced metabolic clearance, leading to greater overall drug exposure.
t1/2 (Elimination Half-life) IncreaseSlower rate of metabolism and elimination.
Metabolic Clearance DecreaseKinetic isotope effect slowing down N-demethylation.

This table represents expected outcomes based on the known effects of deuteration on other N-methylated compounds and is for illustrative purposes pending specific studies on N-Methyl Maprotiline-d5.

Theoretical and Computational Investigations of N Methyl Maprotiline D5 Hydrochloride

Computational Chemistry Approaches for Predicting Deuteration Effects

Computational chemistry provides a powerful framework for predicting the metabolic advantages of deuteration. The primary mechanism by which deuteration enhances metabolic stability is the kinetic isotope effect (KIE), a quantum mechanical phenomenon where the heavier mass of deuterium (B1214612) leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.org This increased bond strength requires more energy to be broken, thus slowing down chemical reactions, particularly enzymatic metabolism that involves the cleavage of a C-H bond in the rate-determining step. libretexts.org

The metabolism of maprotiline (B82187), and by extension N-methyl maprotiline, is predominantly carried out by cytochrome P450 enzymes, with CYP2D6 being the major isoform involved in its N-demethylation. scialert.netnih.gov This process involves the cleavage of a C-H bond on the N-methyl group. By replacing these hydrogens with deuterium, the rate of N-demethylation is expected to decrease significantly.

Quantum chemistry methods, especially Density Functional Theory (DFT), are instrumental in quantifying the potential KIE. youtube.com These calculations can determine the vibrational frequencies of C-H and C-D bonds and, subsequently, their zero-point energies (ZPE). The difference in ZPE between the reactant and the transition state for C-H versus C-D bond cleavage allows for the theoretical prediction of the KIE. A higher activation energy for the C-D bond cleavage translates to a slower reaction rate. wikipedia.orglibretexts.org

Furthermore, computational tools can predict the metabolic pathways of drug candidates. nih.govnih.govdntb.gov.ua For maprotiline, molecular modelling studies have been used to investigate the kinetic stability of the parent drug and its metabolites. One such study used DFT calculations at the B3LYP/6-31G* level to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability; a larger gap suggests greater stability. scialert.net By calculating these values for N-Methyl Maprotiline and comparing them to a simulated N-Methyl Maprotiline-d5, researchers can predict the relative increase in kinetic inertness due to deuteration at the site of metabolism. scialert.net

Table 1: Theoretical Physicochemical and Quantum Chemical Properties of Maprotiline Metabolites

CompoundHeat of Formation (kcal/mol)LUMO-HOMO Energy Gap (eV)Solvation Energy (kcal/mol)Dipole Moment (Debye)
Maprotiline (MAP)39.465.63-6.350.65
N-desmethylmaprotiline (NDMAP)41.345.95-6.531.03
N-methylmaprotiline (NMMAP) 40.11 5.33 -4.86 0.37
N-acetylmaprotiline (AcMAP)-11.455.94-7.463.63
N-acetyldesmethylmaprotiline (AcNDMMAP)-10.975.93-8.993.35
Data derived from DFT (B3LYP/6-31G) and PM3 calculations. A lower LUMO-HOMO energy gap for N-methylmaprotiline suggests slightly greater kinetic lability compared to other metabolites, highlighting the N-methyl group as a potential site for metabolism that could be protected by deuteration.* scialert.net

Molecular Modeling and Dynamics Simulations for Isotope-Labeled Compounds

Molecular modeling and molecular dynamics (MD) simulations offer atomic-level insights into how a drug molecule interacts with its biological target over time. mdpi.com For N-Methyl Maprotiline-d5, the primary target is the norepinephrine (B1679862) transporter (NET). MD simulations can be employed to compare the binding dynamics of the deuterated compound with its non-deuterated counterpart, revealing subtle but potentially significant differences in their interactions with the transporter. nih.govyoutube.com

A critical aspect of running accurate MD simulations for deuterated compounds is the force field, which is a set of parameters describing the potential energy of the system. wikipedia.org Simply substituting the mass of hydrogen for deuterium in a standard force field is often inadequate because it fails to capture the quantum effects that alter intramolecular vibrations and, consequently, molecular interactions. researchgate.net A more rigorous approach involves re-parameterizing the bonded terms of the force field (bond lengths, angles, and dihedrals) for the deuterated parts of the molecule. researchgate.net This re-parameterization is typically guided by quantum mechanics calculations that can accurately model the vibrational properties of the C-D bonds. researchgate.netresearchgate.net Force fields like CHARMM and AMBER provide protocols that can be adapted for this purpose, ensuring a more physically realistic simulation. nih.gov

Once a reliable force field is established, MD simulations can be performed to investigate several key aspects:

Binding Affinity and Residence Time: By simulating the binding and unbinding processes, researchers can calculate the binding free energy and estimate the residence time of N-Methyl Maprotiline-d5 in the NET binding pocket. Deuteration can subtly alter van der Waals interactions and hydrogen bonding dynamics, which may influence how tightly and for how long the drug binds to its target.

Conformational Dynamics: Simulations can reveal if deuteration affects the conformational flexibility of the drug molecule or induces different conformational states in the target protein upon binding. youtube.com

Solvation and Desolvation: The process of a drug entering a binding pocket involves shedding its surrounding water molecules. The energetic cost of this desolvation can be influenced by isotopic substitution, potentially affecting binding kinetics.

By comparing simulation trajectories of the deuterated and non-deuterated compounds, a detailed picture emerges of how the isotopic labeling influences the drug-target interaction on a dynamic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Isotope Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built using molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., electronic, steric, and hydrophobic features). ucsb.edupharmacy180.com

While QSAR studies have not been extensively applied to series of deuterated compounds, the methodology can be adapted to incorporate isotope effects. The challenge lies in defining appropriate molecular descriptors that can capture the subtle changes introduced by deuteration. Standard 2D or 3D descriptors may not be sensitive enough to differentiate between isotopologues.

A hypothetical QSAR study for a series of deuterated analogs of N-Methyl Maprotiline could be designed to predict metabolic stability (the "activity" in this context). The model could incorporate specialized descriptors derived from quantum chemical calculations:

Vibrational Frequency Descriptors: The calculated stretching frequencies of the C-H versus C-D bonds at the site of metabolism.

Bond Strength Descriptors: Descriptors related to the calculated bond dissociation energy.

Quantum Topological Molecular Descriptors: Parameters that describe the electron density distribution around the deuterated site.

Altered Physicochemical Properties: Calculated minor changes in properties like polarizability or lipophilicity (logP) resulting from deuteration. ucsb.edu

These specialized descriptors would be combined with traditional descriptors for the rest of the molecule. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a regression model correlating these descriptors with experimentally measured metabolic rates (e.g., from in vitro microsomal stability assays). nih.gov A successfully validated QSAR model could then be used to predict the metabolic stability of other potential deuterated analogs, guiding the synthesis of candidates with the most promising pharmacokinetic profiles. nih.gov

Table 2: Hypothetical Descriptors for a QSAR Model Predicting Metabolic Stability of Deuterated N-Methyl Maprotiline Analogs

CompoundLog(1/k_met)C-D Stretch Freq. (cm⁻¹)Bond Dissociation Energy (kcal/mol)Molecular Polarizability (ų)LogP
N-Methyl Maprotiline1.50N/A (C-H)99.833.14.8
N-Methyl Maprotiline-d11.65~2200101.133.04.8
N-Methyl Maprotiline-d21.82~2200101.132.94.8
N-Methyl Maprotiline-d5 2.25 ~2200 101.1 32.7 4.8
This table presents a hypothetical set of data and descriptors for a QSAR study. The dependent variable, Log(1/k_met), represents metabolic stability. The independent variables (descriptors) include a quantum-derived descriptor (C-D Stretch Frequency), a thermodynamic descriptor (Bond Dissociation Energy), and physicochemical descriptors (Polarizability, LogP) that might be subtly altered by increasing levels of deuteration.

Future Directions and Methodological Innovations in Deuterated Compound Research

Development of Advanced Analytical Techniques for Trace Analysis

The quantification of trace levels of pharmaceutical compounds and their metabolites is a significant challenge in clinical and research settings. Deuterated internal standards, such as N-Methyl Maprotiline-d5, are indispensable for achieving the accuracy and precision required in these analyses. clearsynth.com The future in this area lies in the development of more sophisticated analytical instrumentation and methodologies that can push the boundaries of detection and quantification to even lower levels.

Advanced mass spectrometry (MS) techniques are at the forefront of this evolution. High-resolution mass spectrometry (HRMS), including Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) technologies, offers unparalleled mass accuracy and resolution. This allows for the confident identification and quantification of analytes in highly complex biological matrices, reducing ambiguity and improving data quality. For a compound like N-Methyl Maprotiline-d5, the use of HRMS can help differentiate it from isobaric interferences, which is a common challenge in trace analysis.

Furthermore, innovations in chromatography, such as ultra-high-performance liquid chromatography (UHPLC) and capillary electrophoresis (CE), are providing faster separation times and greater peak resolution. When coupled with tandem mass spectrometry (MS/MS), these techniques create powerful platforms for the robust analysis of deuterated compounds and their non-deuterated counterparts. scispace.com The development of novel ionization sources and sample preparation techniques will also contribute to enhancing the sensitivity and reducing the matrix effects that can complicate trace analysis. myadlm.org

Table 1: Comparison of Analytical Techniques for Trace Analysis

Technique Typical Limit of Detection (LOD) Key Advantages for Deuterated Standards Future Development Focus
HPLC-UV ng/mL Cost-effective, robust Limited sensitivity for trace levels
LC-MS/MS pg/mL to fg/mL High sensitivity and selectivity, wide applicability pharmaffiliates.com Miniaturization, improved ion sources
UHPLC-HRMS pg/mL to fg/mL High mass accuracy, confident identification Faster scan speeds, enhanced data processing

Integration of Omics Technologies in Deuterated Pharmacological Studies

The era of systems biology has brought "omics" technologies to the forefront of pharmacological research, enabling a holistic view of drug effects on biological systems. nih.gov Fields such as metabolomics, proteomics, and transcriptomics generate vast datasets that require precise and accurate quantification to be meaningful. Deuterated compounds are critical for providing the internal standards needed for this quantitative rigor. mdpi.com

In pharmacological studies involving Maprotiline (B82187), its deuterated metabolite N-Methyl Maprotiline-d5 can be used as an internal standard in pharmacometabolomics. This approach investigates how a drug influences the metabolic profile of an organism. By providing a stable reference point, the deuterated standard allows for the accurate measurement of changes in endogenous metabolite concentrations in response to the drug, helping to elucidate its mechanism of action and identify potential biomarkers of efficacy or toxicity.

The integration of multi-omics data presents a significant challenge, requiring standardized methodologies to ensure data from different platforms are comparable. omicstutorials.com The use of stable isotope-labeled standards across different omics platforms is a key strategy for achieving this. Future research will likely focus on developing panels of deuterated standards for various metabolic pathways to enable more comprehensive and integrated systems pharmacology studies. This will allow researchers to build more accurate models of drug action and patient response, paving the way for personalized medicine. pharmaffiliates.com

Table 2: Role of Deuterated Standards in Omics Technologies

Omics Field Application Role of N-Methyl Maprotiline-d5 (as an example) Future Integration
Metabolomics Quantitative analysis of endogenous and exogenous metabolites Internal standard for quantifying Maprotiline and its metabolites in metabolic profiling studies. Cross-platform data normalization for integrated analysis with proteomics and genomics.
Proteomics Quantitative analysis of protein expression and post-translational modifications Not directly used, but the principle of stable isotope labeling (e.g., SILAC) is central to quantitative proteomics. Correlating changes in protein expression with metabolic shifts measured using deuterated standards.

| Pharmacokinetics (PK) | Tracing the absorption, distribution, metabolism, and excretion of drugs. nih.gov | Used to accurately quantify the parent drug and its metabolites over time in biological fluids. researchgate.net | Integrating PK data with pharmacodynamic (PD) data from other omics studies to create comprehensive PK/PD models. |

Expanding the Scope of Deuterated Standards in Emerging Research Fields

While the primary application of deuterated compounds like N-Methyl Maprotiline-d5 has been in pharmaceutical and clinical research, the fundamental benefits of these standards are driving their adoption in a variety of emerging fields. clearsynth.com The precision, accuracy, and reliability they afford are universally valuable in any quantitative analytical measurement.

One significant area of expansion is environmental science . The monitoring of pollutants, such as pharmaceutical residues in water sources, requires highly sensitive and accurate methods. Deuterated standards are ideal for use in isotope dilution mass spectrometry to quantify the levels of these contaminants, providing reliable data for environmental impact assessments and regulatory oversight.

Forensic toxicology is another field where deuterated standards are becoming indispensable. The definitive identification and quantification of drugs of abuse, toxins, and their metabolites in post-mortem and clinical samples are critical. Deuterated analogs of these substances serve as the gold standard for internal standards, ensuring the analytical results are legally defensible.

Furthermore, the field of food safety and analysis is increasingly employing deuterated standards to monitor for contaminants such as pesticides, veterinary drug residues, and natural toxins. The complexity of food matrices makes accurate quantification challenging, and deuterated internal standards are essential for overcoming these analytical hurdles. The continued development of cost-effective synthesis methods will further accelerate the adoption of these critical tools in new and expanding research areas.

Table 3: Applications of Deuterated Standards in Emerging Fields

Research Field Specific Application Example of Use Principle
Environmental Science Monitoring pharmaceutical contaminants in water and soil. A deuterated version of a target pharmaceutical is added to an environmental sample to accurately quantify the contaminant level. clearsynth.com
Forensic Toxicology Quantification of illicit drugs and their metabolites in biological samples. A deuterated drug analog is used as an internal standard to ensure accuracy in legal cases.
Food Safety Analysis of pesticide or veterinary drug residues in food products. Isotope-labeled standards are used to correct for matrix effects and ensure regulatory compliance.

| Clinical Metabolomics | Identifying metabolic signatures for disease diagnosis and prognosis. | Deuterated amino acids and other metabolites are used as tracers to study metabolic pathways in vivo. mdpi.com |

Q & A

Q. How does deuterium labeling in N-Methyl Maprotiline-d5 HCl influence its pharmacokinetic profiling compared to the non-deuterated form?

Deuterium substitution in N-Methyl Maprotiline-d5 HCl slows metabolic degradation by the kinetic isotope effect, extending its half-life in vivo. This is critical for tracer studies in metabolic pathways. Researchers should validate deuterium incorporation (≥95% isotopic purity) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to ensure structural integrity. Comparative pharmacokinetic studies should employ parallel LC-MS/MS methods with deuterated and non-deuterated standards to quantify differences in clearance rates and metabolite formation .

Q. What analytical techniques are recommended for quantifying N-Methyl Maprotiline-d5 HCl in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use reverse-phase C18 columns with deuterated internal standards (e.g., Maprotiline-d10) to correct for matrix effects. Mobile phases should include 0.1% formic acid to enhance ionization. For validation, follow FDA bioanalytical guidelines, ensuring linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%). Cross-validate with NMR for structural confirmation in complex samples .

Q. How should researchers optimize synthesis protocols for N-Methyl Maprotiline-d5 HCl to ensure isotopic purity?

Key parameters include:

  • Deuterium source : Use D2O or deuterated reagents (e.g., CD3OD) during hydrogen/deuterium exchange reactions.
  • Reaction monitoring : Track deuterium incorporation via FT-IR or MS at intermediate stages.
  • Purification : Employ preparative HPLC with deuterium-stable solvents to remove non-deuterated byproducts.
    Post-synthesis, confirm isotopic purity using isotopic ratio mass spectrometry (IRMS) and compare against certified reference materials .

Advanced Research Questions

Q. How can discrepancies in metabolic stability data between deuterated and non-deuterated Maprotiline be resolved in in vitro models?

Discrepancies may arise from unintended isotopic effects on enzyme binding (e.g., cytochrome P450 isoforms). To address this:

  • Control experiments : Include both deuterated and non-deuterated forms in parallel incubations with human liver microsomes.
  • Enzyme kinetics : Measure Km and Vmax to quantify isotope-related changes in metabolic rates.
  • Computational modeling : Use molecular docking simulations to assess deuterium’s impact on binding affinity.
    Report deviations in metabolic pathways (e.g., shifted hydroxylation sites) via metabolite profiling using HRMS .

Q. What strategies are effective for identifying and quantifying process-related impurities in N-Methyl Maprotiline-d5 HCl synthesis?

  • Impurity profiling : Use LC-UV/HRMS to detect byproducts (e.g., residual non-deuterated Maprotiline, N-oxide derivatives). Reference pharmacopeial guidelines (e.g., EP/ICH Q3A) for threshold limits.
  • Synthesis optimization : Introduce quenching steps (e.g., sodium bicarbonate washes) to neutralize acidic byproducts.
  • Quantification : Apply standard addition methods with impurity reference standards (e.g., Maprotiline N-Oxide Hydrochloride) to calibrate detection limits .

Q. What experimental controls are essential when using deuterated compounds in receptor binding assays?

  • Isotopic controls : Include non-deuterated Maprotiline HCl to isolate isotopic effects on receptor affinity (e.g., norepinephrine transporter binding).
  • Solvent controls : Ensure deuterated solvents (e.g., DMSO-d6) do not interfere with assay readouts.
  • Data normalization : Express binding constants (Ki) relative to a non-deuterated reference ligand to account for batch-to-batch variability.
    Validate findings with orthogonal techniques like surface plasmon resonance (SPR) to confirm binding kinetics .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the metabolic stability of deuterated Maprotiline in rodent vs. human models?

Species-specific enzyme expression (e.g., CYP2D6 in humans vs. CYP2D2 in rodents) can drive discrepancies. To reconcile

  • Cross-species assays : Perform parallel studies with humanized liver mouse models.
  • Metabolite identification : Use HRMS to compare species-specific metabolite profiles.
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish isotope effects from biological variability.
    Publish raw datasets with open-access platforms to enable meta-analyses .

Methodological Tables

Q. Table 1: Key Analytical Parameters for N-Methyl Maprotiline-d5 HCl Quantification

ParameterRecommendationReference Technique
Column TypeC18 (2.1 × 50 mm, 1.7 µm)LC-MS/MS
Ionization ModePositive ESIHRMS
Internal StandardMaprotiline-d10NMR
LOD/LOQ0.1 ng/mL / 1 ng/mLFDA Guidelines

Q. Table 2: Common Impurities in N-Methyl Maprotiline-d5 HCl Synthesis

ImpuritySourceMitigation Strategy
Non-deuterated MaprotilineIncomplete H/D exchangeExtended reaction time
N-Oxide derivativesOxidative byproductsAntioxidant additives
Hydrochloride saltsResidual HClNeutralization washes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.